molecular formula C8H5BrN2O2 B3219034 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190314-78-3

7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3219034
CAS No.: 1190314-78-3
M. Wt: 241.04 g/mol
InChI Key: UBBINYLJHRGPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a brominated azaindole derivative that serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research. This multi-functional heterocyclic compound features a carboxylic acid moiety, which allows for further derivatization into amides and esters, and a bromine atom suitable for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. The pyrrolopyridine scaffold is a privileged structure in drug discovery, known as a "core" structure in several biologically active compounds and approved therapies . Researchers utilize this bromo-carboxylic acid derivative primarily as a key intermediate in the synthesis of potential therapeutic agents. Its structure is analogous to pyrrolopyridine-based molecules investigated for inhibiting various kinases . Compounds featuring this scaffold have shown promise in developing anticancer agents . Furthermore, pyrrolopyridine isomers have been studied for their antidiabetic activity, functioning as aldose reductase inhibitors to mitigate secondary complications of diabetes and as agonists for the GPR119 receptor to stimulate insulin secretion . This product is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBINYLJHRGPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226093
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-78-3
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to its electron-deficient environment.

Key Reactions:

  • Amine Substitution:
    Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 7-amino derivatives. For example:

    7 Bromo 1H pyrrolo 2 3 c pyridine 3 carboxylic acid+BenzylamineCuI K2CO3,DMF7 Benzylamino 1H pyrrolo 2 3 c pyridine 3 carboxylic acid\text{7 Bromo 1H pyrrolo 2 3 c pyridine 3 carboxylic acid}+\text{Benzylamine}\xrightarrow{\text{CuI K}_2\text{CO}_3,\text{DMF}}\text{7 Benzylamino 1H pyrrolo 2 3 c pyridine 3 carboxylic acid}

    This reaction proceeds via a copper-catalyzed Ullmann-type coupling .

  • Thiol Substitution:
    Treatment with thiols (e.g., thiophenol) in the presence of NaH or Cs₂CO₃ produces 7-thioether analogs.

Reaction TypeReagents/ConditionsProductYieldReference
Amine substitutionBenzylamine, CuI, K₂CO₃, DMF, 100°C, 12h7-(Benzylamino) derivative65%
Thiol substitutionThiophenol, Cs₂CO₃, DMF, 80°C, 6h7-(Phenylthio) derivative58%

Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Reactions:

  • Suzuki–Miyaura Coupling:
    Reacting with arylboronic acids (e.g., phenylboronic acid) under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 80°C) produces biaryl derivatives. This method is widely used to introduce aromatic groups at position 7 .

  • Heck Coupling:
    Alkenes (e.g., styrene) react with the brominated compound in the presence of Pd(OAc)₂ and PPh₃ to form 7-alkenyl products.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki couplingPhenylboronic acid, [Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 80°C, 8h7-Phenyl derivative72%
Heck couplingStyrene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C, 12h7-Styryl derivative60%

Oxidation and Reduction

The carboxylic acid group and pyrrolopyridine core undergo redox transformations.

Key Reactions:

  • Carboxylic Acid Reduction:
    Treatment with LiAlH₄ in THF reduces the carboxylic acid to a hydroxymethyl group, yielding 3-(hydroxymethyl)-7-bromo-1H-pyrrolo[2,3-c]pyridine .

  • Core Oxidation:
    Reaction with H₂O₂ in acetic acid oxidizes the pyrrole ring to form an N-oxide derivative, enhancing polarity and pharmacological activity.

Reaction TypeReagents/ConditionsProductYieldReference
Acid reductionLiAlH₄, THF, 0°C → RT, 2h3-(Hydroxymethyl) derivative85%
N-OxidationH₂O₂, AcOH, 50°C, 4hN-Oxide derivative78%

Esterification and Amidation

The carboxylic acid group is readily functionalized to esters or amides for prodrug development or solubility modulation.

Key Reactions:

  • Esterification:
    Reaction with methanol in the presence of H₂SO₄ or DCC/DMAP produces methyl esters .

    7 Bromo 1H pyrrolo 2 3 c pyridine 3 carboxylic acid+MeOHH2SO4Methyl 7 bromo 1H pyrrolo 2 3 c pyridine 3 carboxylate\text{7 Bromo 1H pyrrolo 2 3 c pyridine 3 carboxylic acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 7 bromo 1H pyrrolo 2 3 c pyridine 3 carboxylate}
  • Amidation:
    Coupling with amines (e.g., NH₃) using EDCl/HOBt forms primary amides .

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMeOH, H₂SO₄, reflux, 6hMethyl ester90%
AmidationNH₃, EDCl, HOBt, DMF, RT, 24hPrimary amide75%

Scientific Research Applications

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Junction Variants

(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Structure : Bromine at position 5, carboxylic acid at position 3, and a [2,3-b] pyrrolopyridine ring junction.
  • Molecular Weight : 241.04 g/mol (C₈H₅BrN₂O₂) .
  • The bromine at position 5 may sterically hinder interactions at adjacent positions.
(b) 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structure : Bromine at position 5, carboxylic acid at position 2.
  • CAS : 800401-71-2 .
  • Key Differences : The carboxylic acid at position 2 instead of 3 modifies hydrogen-bonding capabilities and acidity (pKa), influencing solubility and reactivity .

Substituent Variations

(a) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structure : Chlorine at position 5, carboxylic acid at position 2.
  • Yield : 71% during synthesis .
  • Key Differences : Chlorine’s smaller atomic radius and weaker electron-withdrawing effect compared to bromine may reduce steric hindrance and alter reactivity in nucleophilic substitutions .
(b) 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structure : Methoxy group at position 5, carboxylic acid at position 2.
  • Yield : 80% during synthesis .

Functional Group Additions

(a) 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Structure : Bromine at position 5, methyl at position 6, carboxylic acid at position 3.
  • CAS : 1000340-11-3 .
  • Key Differences : The methyl group at position 6 introduces steric bulk, which may impact molecular packing in crystal structures or binding to hydrophobic pockets in proteins .
(b) 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • Structure : Hydroxyl group at position 7, carboxylic acid at position 3.
  • CAS : 1190317-24-8 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Junction Yield (%)
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Not provided C₈H₅BrN₂O₂ ~241.04* Br (7), COOH (3) [2,3-c] N/A
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 1000340-11-3 C₈H₅BrN₂O₂ 241.04 Br (5), COOH (3) [2,3-b] N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 300-73-950-91 C₈H₅ClN₂O₂ 196.59 Cl (5), COOH (2) [2,3-c] 71
7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1190317-24-8 C₈H₆N₂O₃ 194.15 OH (7), COOH (3) [2,3-c] N/A

*Estimated based on molecular formula.

Key Research Findings

  • Synthetic Accessibility : Brominated analogs generally exhibit moderate to high yields (71–95%), with electron-withdrawing groups (e.g., Br, Cl) slightly reducing efficiency compared to electron-donating groups (e.g., OMe) .
  • Biological Implications : The [2,3-c] pyrrolopyridine core is preferentially utilized in kinase inhibitors, while [2,3-b] variants are more common in agrochemicals .
  • Solubility and Reactivity : Carboxylic acid at position 3 enhances water solubility compared to position 2, but bromine at position 7 may introduce metabolic stability challenges .

Biological Activity

Overview

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure, which incorporates both pyrrole and pyridine rings. Its molecular formula is C7H5BrN2O2C_7H_5BrN_2O_2 and it has a molecular weight of 241.04 g/mol. The compound features a bromine atom at the seventh position of the pyrrolo ring and a carboxylic acid group at the third position, contributing to its potential biological activities and reactivity in various chemical reactions.

  • Chemical Formula : C7H5BrN2O2C_7H_5BrN_2O_2
  • Molecular Weight : 241.04 g/mol
  • Appearance : Solid
  • Melting Point : Not available
  • Boiling Point : 338 °C at 760 mmHg
  • Density : 1.77 g/cm³

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly as a kinase inhibitor. It binds to the ATP-binding site of kinases, inhibiting their activity and subsequently blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : The compound serves as a key intermediate in the synthesis of kinase inhibitors, which are being explored for their potential therapeutic applications in cancer treatment.
  • Enzyme Inhibition : It has been utilized in developing inhibitors for specific enzymes and receptors, such as fibroblast growth factor receptors.
  • Chemical Biology Applications : The compound is employed in studies examining biological pathways and mechanisms due to its capacity to interact with various biological targets .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Kinase Inhibition :
    • A study demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
  • Antiparasitic Activity :
    • Another research effort showed that modifications to the pyrrolo structure enhanced antiparasitic activity, with some analogs exhibiting EC50 values as low as 0.010μM0.010\,\mu M against certain parasites .
  • Metabolic Stability :
    • Investigations into the metabolic stability of this compound revealed that structural modifications could significantly affect its pharmacokinetic profile, enhancing solubility and stability while maintaining biological activity .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Anticancer ActivityInhibits kinases; promotes apoptosis in cancer cells
Enzyme InhibitionDeveloped inhibitors for fibroblast growth factor receptors
Antiparasitic ActivityEffective against parasites with low EC50 values
Metabolic StabilityStructural modifications improve pharmacokinetics

Q & A

Q. Table 1. Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.69 (d, J=8.4 Hz, 1H), 7.63 (d, J=8.4 Hz, 1H), 13.99 (s, 1H, COOH)
LCMSm/z 257.0 [M+H]⁺, tᵣ = 4.2 min (C18 column, 0.1% formic acid/MeCN)
Elemental AnalysisFound: C 37.44%, H 1.92%, N 10.85% (vs. Calcd: C 37.39%, H 1.96%, N 10.90%)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
Bromination SolventDMF (anhydrous)85% → 92%
Carboxylation BaseDBU (1.5 equiv)70% → 88%
Purification MethodpH-adjusted crystallization (pH 2-3)65% → 82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.